
N-(3-acetylphenyl)-N'-3-pyridinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-3-pyridinylurea, also known as APYU, is a compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. APYU belongs to the class of urea derivatives and has been studied for its various biological activities.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-N'-3-pyridinylurea is not fully understood, but it is believed to be involved in the inhibition of various enzymes and signaling pathways. N-(3-acetylphenyl)-N'-3-pyridinylurea has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(3-acetylphenyl)-N'-3-pyridinylurea has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-3-pyridinylurea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(3-acetylphenyl)-N'-3-pyridinylurea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(3-acetylphenyl)-N'-3-pyridinylurea has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-acetylphenyl)-N'-3-pyridinylurea is that it has been shown to have multiple biological activities, making it a promising therapeutic agent for various diseases. However, one of the limitations of N-(3-acetylphenyl)-N'-3-pyridinylurea is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, N-(3-acetylphenyl)-N'-3-pyridinylurea has not been extensively studied in clinical trials, which limits its potential as a therapeutic agent.
Orientations Futures
For the study of N-(3-acetylphenyl)-N'-3-pyridinylurea include further investigation of its mechanism of action and its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-N'-3-pyridinylurea can be achieved by the reaction between 3-acetylphenyl isocyanate and 3-aminopyridine in the presence of a catalyst. This reaction results in the formation of N-(3-acetylphenyl)-N'-3-pyridinylurea as a white crystalline solid. The yield of N-(3-acetylphenyl)-N'-3-pyridinylurea can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-3-pyridinylurea has been studied for its various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic properties. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. N-(3-acetylphenyl)-N'-3-pyridinylurea has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(3-acetylphenyl)-N'-3-pyridinylurea has been studied for its potential as a therapeutic agent for diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)11-4-2-5-12(8-11)16-14(19)17-13-6-3-7-15-9-13/h2-9H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSZXHQAHHKCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-pyridin-3-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

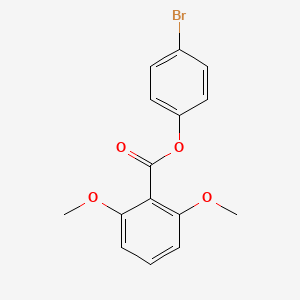
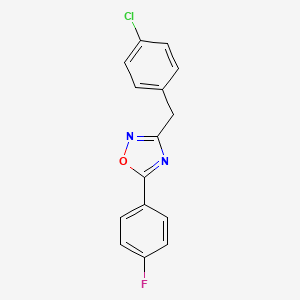
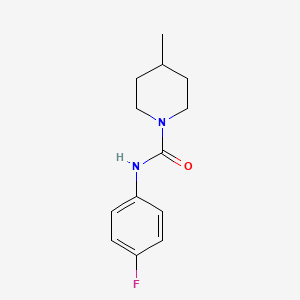
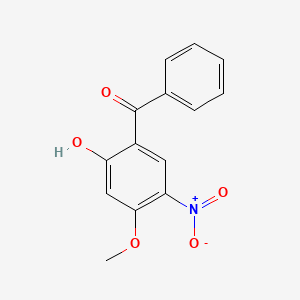
![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5761763.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5761770.png)

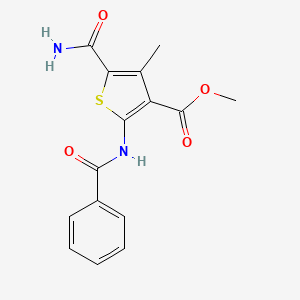
![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)

![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide](/img/structure/B5761800.png)